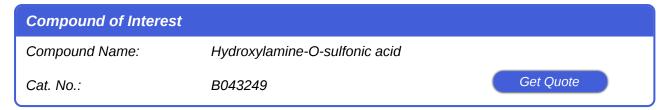


An In-depth Technical Guide to Hydroxylamine-O-sulfonic Acid: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine-O-sulfonic acid (HOSA), a structurally unique and versatile inorganic compound, serves as a pivotal reagent in modern organic synthesis and drug discovery. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic and reactive pathways.

Core Physical and Chemical Properties

Hydroxylamine-O-sulfonic acid is a white, crystalline, and hygroscopic solid.[1][2] Structurally, it exists as a zwitterion, more accurately represented as +H3NOSO3-, analogous to sulfamic acid.[1] This ionic character significantly influences its physical properties and reactivity.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of **Hydroxylamine-O-sulfonic acid** are summarized in the table below.



| Property | Value | References |
|------------------------------|--|------------|
| Molecular Formula | H ₃ NO ₄ S | [1] |
| Molar Mass | 113.09 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1][3] |
| Melting Point | 210 °C (decomposes) | [1][4] |
| Boiling Point | 39 °C (at 0.4 Torr) | [3][4] |
| Density | 2.2 g/cm³ (at 20 °C) | [3][5] |
| Solubility in water | 675 g/L (with slow decomposition) | [3][4] |
| Solubility in other solvents | Soluble in methanol; slightly soluble in ethanol; insoluble in ether and chloroform. | [6] |
| рКа | 1.48 | [1] |
| pH (100g/L in H₂O at 20°C) | 0.8 | [3] |

Chemical Reactivity and Applications

Hydroxylamine-O-sulfonic acid is a multifaceted reagent, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions.[1] Its primary utility lies in the introduction of amino groups (-NH₂) and in the synthesis of a wide array of nitrogencontaining compounds.[1][7]

Key application areas include:

- Amination Reactions: HOSA is widely employed for the N-amination of various substrates, including tertiary amines to form trisubstituted hydrazinium salts, and heterocycles like pyridine and tetrazole.[1] It can also aminate sulfur and phosphorus compounds.[1]
- Reactions with Carbonyl Compounds: It reacts with aldehydes and ketones to form oxime-O-sulfonic acids.[1] Aldehyde derivatives can then eliminate sulfuric acid to yield nitriles, while alicyclic ketones can undergo a Beckmann rearrangement to produce lactams.[1]



- Synthesis of Heterocycles: HOSA is a key reagent in the synthesis of various heterocyclic systems such as diaziridines, aziridines, and 1,2-benzisoxazoles.[1]
- Drug Development: Its role in the synthesis of quinolones for the benzodiazepine site of GABA-A receptors highlights its importance in medicinal chemistry.[4][5]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Hydroxylamine-O-sulfonic acid** and a representative amination reaction.

Synthesis of Hydroxylamine-O-sulfonic Acid from Hydroxylamine Sulfate and Chlorosulfonic Acid

This protocol is adapted from a procedure reported in Organic Syntheses.[8]

Materials:

- Hydroxylamine sulfate, finely powdered (0.158 mole)
- Chlorosulfonic acid (0.92 mole)
- Anhydrous diethyl ether
- Ice

Equipment:

- 500-mL three-necked, round-bottomed flask
- Mechanical stirrer
- · Dropping funnel
- · Calcium chloride drying tube
- · Oil bath



Procedure:

- Equip the 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
- Place the finely powdered hydroxylamine sulfate into the flask.
- With vigorous stirring, add chlorosulfonic acid dropwise over a period of 20 minutes. Caution:
 Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.[8]
- After the addition is complete, heat the flask in a 100°C oil bath for 5 minutes, continuing to stir.
- Cool the reaction mixture in an ice bath.
- Slowly and carefully add 200 mL of anhydrous diethyl ether to the cooled mixture to precipitate the product. Caution: Diethyl ether is highly reactive with chlorosulfonic acid; the addition must be slow and controlled.[8]
- Filter the resulting white solid and wash it thoroughly with anhydrous diethyl ether.
- Dry the product under vacuum. The purity of the synthesized Hydroxylamine-O-sulfonic acid can be determined by iodometric titration.[8]

Purity Analysis (Iodometric Titration):[8]

- Accurately weigh approximately 100 mg of the synthesized Hydroxylamine-O-sulfonic acid and dissolve it in 20 mL of distilled water.
- Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.
- Allow the solution to stand for 1 hour.
- Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the iodine color disappears.



Electrophilic Amination of a Tertiary Amine (General Procedure)

This protocol describes a general method for the N-amination of a tertiary amine using **Hydroxylamine-O-sulfonic acid**.[1]

Materials:

- Tertiary amine (1 equivalent)
- Hydroxylamine-O-sulfonic acid (1.1 equivalents)
- Suitable solvent (e.g., water, acetonitrile)
- Base (e.g., sodium hydroxide, potassium carbonate), if required by the specific substrate

Equipment:

- Round-bottomed flask
- Magnetic stirrer
- Reflux condenser (if heating is required)

Procedure:

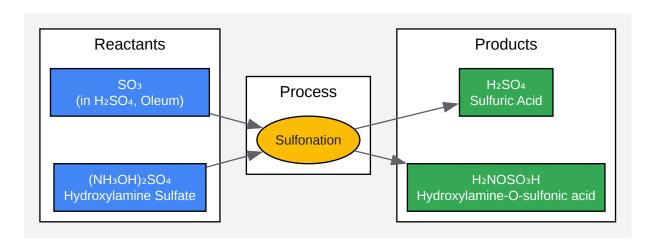
- Dissolve the tertiary amine in the chosen solvent in the round-bottomed flask.
- Add Hydroxylamine-O-sulfonic acid portion-wise to the stirred solution at room temperature.
- If necessary, add a base to neutralize the sulfuric acid formed during the reaction.
- The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the tertiary amine. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.



• Upon completion of the reaction, the product, a trisubstituted hydrazinium salt, can be isolated by precipitation, extraction, or crystallization.

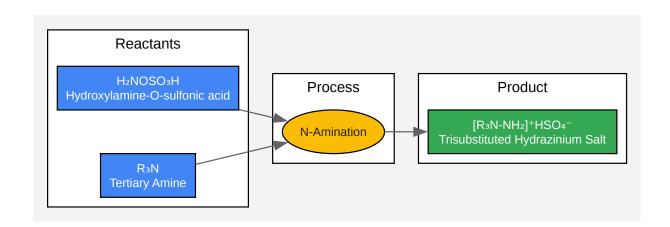
Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis of **Hydroxylamine-O-sulfonic acid** and two of its characteristic reactions.



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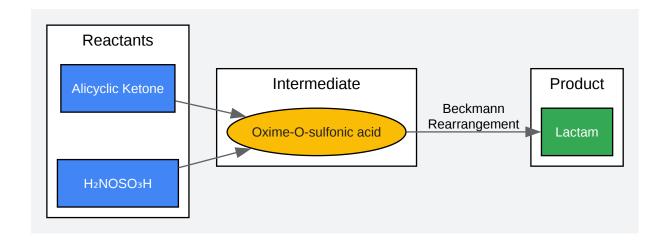
Caption: Synthesis of Hydroxylamine-O-sulfonic acid.



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Caption: Amination of a tertiary amine with HOSA.





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Caption: Conversion of an alicyclic ketone to a lactam.

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